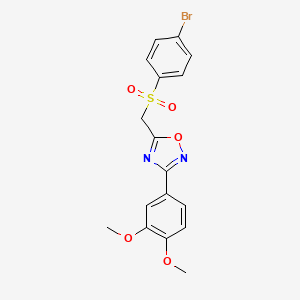
2-フェニルテトラセン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyltetracene is a polycyclic aromatic hydrocarbon that belongs to the tetracene family. It is characterized by the presence of a phenyl group attached to the tetracene backbone. This compound exhibits significant optical and electronic properties, making it a valuable material in various scientific and industrial applications .
科学的研究の応用
2-Phenyltetracene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors and photovoltaic devices due to its excellent charge transport properties
作用機序
Target of Action
It’s worth noting that phenyl-substituted tetracene derivatives have been reported to show promising properties in boosting charge mobility in thin film transistors
Mode of Action
The phenyl substitution in tetracene is believed to improve efficient charge transport in electronic devices as a result of increased electronic coupling between the two neighboring planes of the molecules .
Biochemical Pathways
For instance, 2-phenylethanol, a compound with a phenyl group, has been shown to have antimicrobial activity against selected phytopathogenic fungi .
Result of Action
Phenyl-substituted tetracene derivatives have been reported to show promising properties in boosting charge mobility in thin film transistors , suggesting potential applications in the field of electronics.
Action Environment
It’s known that environmental conditions can significantly influence the properties and behaviors of chemical compounds . Therefore, it’s reasonable to assume that factors such as temperature, pH, and presence of other chemicals could potentially influence the action of 2-Phenyltetracene.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyltetracene typically involves the Diels-Alder reaction followed by aromatization. One common method includes the reaction of a suitable diene with a phenyl-substituted dienophile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of 2-Phenyltetracene may involve large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures .
化学反応の分析
Types of Reactions: 2-Phenyltetracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of 2-Phenyltetracene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
類似化合物との比較
Tetracene: Lacks the phenyl substitution, resulting in different electronic properties.
2-Phenylpentacene: Contains an additional benzene ring, leading to altered reactivity and stability.
2,8-Diphenyltetracene: Has two phenyl groups, which further modify its electronic and optical properties
Uniqueness: 2-Phenyltetracene is unique due to its specific phenyl substitution, which enhances its charge transport properties and stability compared to tetracene. This makes it particularly valuable in the development of organic electronic devices .
特性
IUPAC Name |
2-phenyltetracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16/c1-2-6-17(7-3-1)20-10-11-21-15-23-12-18-8-4-5-9-19(18)13-24(23)16-22(21)14-20/h1-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXNOLFJFJXOBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)
![2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371010.png)

![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]acetamide](/img/structure/B2371012.png)
![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)


![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2371019.png)


![N-cyclopentyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2371023.png)

